5-(1H-imidazol-1-ylcarbonyl)-1H-indole
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Overview
Description
5-(1H-imidazol-1-ylcarbonyl)-1H-indole is a heterocyclic compound that combines the structural features of both imidazole and indole rings
Mechanism of Action
Target of Action
Imidazole derivatives are known to be key components in functional molecules used in a variety of applications . They are often utilized in pharmaceuticals and agrochemicals , suggesting potential interactions with biological targets.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, depending on the specific functional groups present . The exact interaction of this compound with its targets would require further investigation.
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to have a wide range of structural diversities and potential applications, suggesting that they may have various molecular and cellular effects .
Action Environment
Factors such as temperature, solvent system, and ph of the reaction system are known to influence the self-assembly process of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-imidazol-1-ylcarbonyl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indole derivative with an imidazole derivative in the presence of a suitable catalyst. For example, the reaction of 1H-indole-5-carboxylic acid with 1H-imidazole-1-carbonyl chloride in the presence of a base such as triethylamine can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(1H-imidazol-1-ylcarbonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or indole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1H-imidazol-1-ylcarbonyl)-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole-1-carboxamide: Shares the imidazole ring but lacks the indole moiety.
1H-indole-5-carboxylic acid: Contains the indole ring but lacks the imidazole moiety.
5-(1H-imidazol-1-yl)-1H-indole: Similar structure but without the carbonyl group.
Uniqueness
5-(1H-imidazol-1-ylcarbonyl)-1H-indole is unique due to the presence of both imidazole and indole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
imidazol-1-yl(1H-indol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12(15-6-5-13-8-15)10-1-2-11-9(7-10)3-4-14-11/h1-8,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQFYAUWXVNKMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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